molecular formula C17H19ClN2O B6499396 2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 953244-07-0

2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide

Cat. No.: B6499396
CAS No.: 953244-07-0
M. Wt: 302.8 g/mol
InChI Key: CESSQNHXIOYEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide” is a chemical compound with the linear formula C15H15ClN2O . It is used as an intermediate and starting reagent for organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of 2-Chloro-N,N-dimethylethylamine as a starting reagent . This compound is widely used as an intermediate for the syntheses of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C15H15ClN2O . The molecular weight of this compound is 274.753 .

Scientific Research Applications

2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has a variety of scientific research applications. It is used in the synthesis of other compounds, such as this compound hydrochloride (2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamideHCl). It is also used in the synthesis of a variety of drugs, such as the anti-depressant fluoxetine and the anti-inflammatory drug ibuprofen. Additionally, this compound has been used in the synthesis of insecticides and fungicides.

Mechanism of Action

2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX, this compound reduces the production of prostaglandins, resulting in a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to reduce the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to have anti-oxidant, anti-apoptotic, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it has a wide range of applications, making it a versatile compound for use in research. However, there are some limitations to the use of this compound in laboratory experiments. It is toxic and should be handled with care, and it may produce side effects in some individuals.

Future Directions

There are several potential future directions for research on 2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide. These include further investigation into its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, research could be conducted into its potential use as a drug delivery system. Other potential areas of research include its potential use as a pesticide, its ability to modulate the immune system, and its potential therapeutic effects.

Synthesis Methods

2-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide can be synthesized by reacting 4-(dimethylamino)benzaldehyde with 2-chloroacetyl chloride in the presence of triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The resulting product is purified by recrystallization in ethanol or methanol.

Properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-20(2)14-9-7-13(8-10-14)11-12-19-17(21)15-5-3-4-6-16(15)18/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESSQNHXIOYEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.